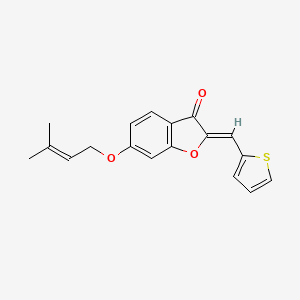

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-((3-Methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a thiophen-2-ylmethylene group at position 2 and a 3-methylbut-2-en-1-yloxy (prenyloxy) substituent at position 6. The Z-configuration of the exocyclic double bond at position 2 is critical for its stereoelectronic properties. This compound’s structural uniqueness lies in its sulfur-containing thiophene ring, which may enhance π-π stacking interactions in biological systems, and the prenyloxy group, which could improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

(2Z)-6-(3-methylbut-2-enoxy)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3S/c1-12(2)7-8-20-13-5-6-15-16(10-13)21-17(18(15)19)11-14-4-3-9-22-14/h3-7,9-11H,8H2,1-2H3/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMRWZGEDMWAA-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits various mechanisms of action that contribute to its therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C23H24O6 |

| Molecular Weight | 396.439 g/mol |

| Purity | Typically 95% |

| IUPAC Name | (2Z)-6-(3-methylbut-2-enoxy)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

- Antiproliferative Activity : Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines. The mechanism is often linked to the inhibition of tubulin polymerization, which is crucial for cell division.

- Histone Deacetylase (HDAC) Inhibition : The compound has been evaluated for its ability to inhibit HDAC enzymes, which play a role in cancer progression by regulating gene expression. Certain derivatives have demonstrated moderate HDAC inhibitory activity, significantly increasing acetylated histone levels in treated cells .

Anticancer Activity

In a study focusing on benzofuran derivatives, it was found that the presence of specific substituents at the 6-position enhances antiproliferative activity. The methyl group at the C-3 position of the benzofuran nucleus was identified as a favorable modification, resulting in increased potency against cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of benzofuran derivatives. For example, compounds with similar structures have shown activity against Mycobacterium tuberculosis, with some exhibiting an IC90 below 0.60 μM, indicating strong antimycobacterial properties coupled with low toxicity towards mammalian cells .

Scientific Research Applications

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activities. For instance, compounds similar to (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain derivatives could inhibit the proliferation of K562 leukemia cells, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that benzofuran derivatives can exhibit inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Inflammation-related diseases are another area where these compounds show promise. Research has indicated that certain benzofuran derivatives can inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which plays a crucial role in inflammatory responses . This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with aldehydes under acidic or basic conditions, leading to the formation of various substituted products . Additionally, microwave-assisted synthesis has been explored to enhance yields and reduce reaction times .

Catalytic Approaches

Recent studies have focused on using clay catalysts for the solventless condensation of benzofuran derivatives. This green chemistry approach not only improves reaction efficiency but also minimizes environmental impact by reducing solvent use . The use of palladium-catalyzed reactions has also been investigated, showcasing the versatility of synthetic routes available for these compounds .

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized several derivatives of benzofuran and tested their anticancer activity against various cell lines. The results indicated that specific modifications to the benzofuran structure significantly enhanced cytotoxicity against K562 cells, demonstrating the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of synthesized benzofuran derivatives against clinical strains of bacteria. The results showed that certain compounds exhibited potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics, suggesting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Structural and Electronic Comparisons

- Thiophene vs. Benzene/Furan Rings: The target’s thiophene ring (C₄H₃S) offers distinct electronic properties compared to benzene or furan analogs. Thiophene’s lower electronegativity and larger atomic radius of sulfur may enhance hydrophobic interactions and alter binding affinities in biological targets .

- Prenyloxy vs. Smaller Alkoxy Groups: The 3-methylbut-2-en-1-yloxy group at position 6 in the target compound is bulkier than the hydroxy () or 2-methylprop-2-enoxy () groups. This prenyl-like substituent likely increases logP, favoring membrane permeability but possibly reducing aqueous solubility .

- Substituent Effects on Reactivity : Electron-donating groups (e.g., 3,4-dimethoxy in ) may stabilize the benzylidene moiety, whereas electron-withdrawing groups (e.g., 3-fluoro in ) could modulate electrophilic reactivity .

Q & A

Basic: What synthetic methodologies are most effective for preparing (Z)-configured aurone derivatives like this compound?

The Knoevenagel condensation is a key method, where benzofuran-3(2H)-one reacts with aldehydes (e.g., thiophene-2-carboxaldehyde) under basic or catalytic conditions. For instance, ultrasound-assisted synthesis using L-proline-based natural deep eutectic solvents (NaDES) achieved a 59% yield for a similar (Z)-aurone derivative, with sonication reducing reaction time to 18 minutes . Stereoselectivity is influenced by solvent polarity and substituent electronic effects, favoring the Z-isomer due to intramolecular hydrogen bonding .

Advanced: How can reaction conditions be optimized to enhance yield and sustainability for this compound?

Green chemistry approaches, such as replacing traditional solvents with NaDES (e.g., choline chloride-L-proline mixtures), improve atom economy and reduce toxicity. Ultrasound irradiation enhances reaction kinetics by promoting cavitation, as demonstrated in the synthesis of (Z)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one . Catalytic systems like piperidine or morpholine (1–5 mol%) in ethanol at 50–80°C are also effective for Knoevenagel reactions .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

- 1H/13C NMR : Assigns substituent positions and confirms Z-configuration via olefinic proton coupling constants (e.g., δ 7.62–7.87 ppm for thiophene and benzofuran protons) .

- Melting Point Analysis : Discrepancies (e.g., observed 114–117°C vs. literature 126–128°C) may indicate polymorphic forms or impurities, necessitating recrystallization .

- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) groups .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Dose-Response Studies : Evaluate activity across concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Control Experiments : Use known inhibitors (e.g., NF-κB inhibitors) to validate assay specificity. For example, (Z)-aurones suppressed LPS-induced NF-κB activity in macrophages at IC50 = 10–20 µM .

- Reprodubility Checks : Cross-validate in multiple cell lines (e.g., RAW264.7 macrophages vs. HEK293T) to rule out cell-type-specific artifacts .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) can model binding to targets like DRAK2 or SARS-CoV-2 main protease. For example, aurone derivatives showed docking scores of −8.2 kcal/mol against Mycobacterium tuberculosis MtrA, suggesting competitive inhibition . MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Advanced: How do substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Thiophene vs. Phenyl : Thiophene enhances electron-deficient character, improving interaction with hydrophobic pockets (e.g., in NF-κB or antiviral targets) .

- Alkoxy Groups : The 3-methylbut-2-en-1-yloxy moiety at position 6 increases lipophilicity (logP ~2.5), enhancing membrane permeability .

- Z-Configuration : Critical for planar geometry, enabling π-π stacking with aromatic residues in enzyme active sites .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : In airtight containers at 2–8°C to prevent degradation .

Advanced: What in vivo models are suitable for preclinical evaluation of this compound?

- Antitumor Activity : Xenograft models (e.g., MDA-MB-231 breast cancer in nude mice) with oral dosing (10–50 mg/kg/day) .

- Anti-inflammatory Effects : LPS-induced sepsis models in BALB/c mice, monitoring cytokine levels (IL-6, TNF-α) .

- Pharmacokinetics : Assess bioavailability via LC-MS/MS, focusing on plasma half-life and metabolite identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.